molecular formula C13H9F9O B14364968 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one CAS No. 90550-17-7

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one

Katalognummer: B14364968
CAS-Nummer: 90550-17-7
Molekulargewicht: 352.19 g/mol
InChI-Schlüssel: STUQDUGGVWTJPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one typically involves the introduction of fluorine atoms into a heptanone backbone. One common method is the fluorination of 1-phenylheptan-3-one using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for potential use in drug development due to its stability and unique properties.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants.

Wirkmechanismus

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A related compound with similar fluorination but with an alcohol group instead of a ketone.

    4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid: Another similar compound with a carboxylic acid group.

Uniqueness

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one is unique due to its phenyl group, which imparts additional stability and potential for diverse chemical modifications. This makes it particularly valuable in applications requiring high stability and resistance to degradation.

Eigenschaften

CAS-Nummer

90550-17-7

Molekularformel

C13H9F9O

Molekulargewicht

352.19 g/mol

IUPAC-Name

4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptan-3-one

InChI

InChI=1S/C13H9F9O/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(23)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

STUQDUGGVWTJPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.